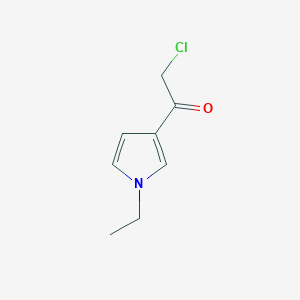

2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(1-ethylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-10-4-3-7(6-10)8(11)5-9/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLMMTZRFZFABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Regioselectivity

Pyrroles are highly reactive toward electrophilic substitution due to their electron-rich nature. The 3-position is typically favored for acylation due to reduced steric hindrance compared to the 2-position. In the case of 1-ethylpyrrole, the ethyl group at the nitrogen enhances electron density at the 3-position, further directing the chloroacetyl group to this site.

Catalytic Systems and Conditions

Common Lewis acids include aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). A representative procedure involves:

-

Dissolving 1-ethylpyrrole in dichloromethane under inert atmosphere.

-

Adding chloroacetyl chloride dropwise at 0–5°C.

-

Introducing AlCl₃ gradually and stirring at room temperature for 6–8 hours.

Workup typically involves quenching with ice-water, extraction with organic solvents, and purification via column chromatography. Yield optimization (reported at ~60–75% for analogous compounds) depends on stoichiometric ratios and temperature control.

Table 1: Friedel-Crafts Acylation Parameters for Analogous Chloroacetylpyrroles

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methylpyrrole | AlCl₃ | 25 | 68 | |

| 2,5-Dimethylpyrrole | ZnCl₂ | 30 | 72 | |

| 1-Phenylpyrrole | FeCl₃ | 0–5 | 65 |

Nucleophilic Substitution of Bromoacetyl Precursors

Nucleophilic displacement of bromine in bromoacetylpyrroles offers an alternative route. This method avoids harsh acylating conditions and leverages milder halogen-exchange reactions.

Synthetic Workflow

Advantages and Limitations

-

Selectivity : Minimizes polyhalogenation byproducts due to the weaker C–Br bond compared to C–Cl.

-

Drawbacks : Requires isolation of the bromo intermediate, adding synthetic steps.

Multi-Component Reactions (MCRs)

Solvent-free MCRs provide eco-friendly routes to complex pyrrole derivatives. A three-component system involving L-tryptophan derivatives, alkyl 2-aminoesters, and 1,3-dicarbonyl compounds has been adapted for related structures.

Adaptation for Target Compound

Mechanistic Insights

The reaction proceeds via:

Table 2: Solvent-Free MCR Outcomes for Pyrrol-3-ol Derivatives

| Amine Component | Carbonyl Source | Yield (%) | Reaction Time |

|---|---|---|---|

| L-Tryptophan | Acetylacetone | 78 | 5 min |

| 1-Methylpyrrole-3-amine | Chloroacetone | 65 | 7 min |

Protective-Group Strategies

Protective-group chemistry, as demonstrated in benzodioxin ethanone synthesis, can be adapted to pyrrole systems.

Stepwise Synthesis

-

Hydroxymethylation : Introduce a hydroxymethyl group at the 3-position of 1-ethylpyrrole using formaldehyde.

-

Acetonide Protection : Treat with 2,2-dimethoxypropane and catalytic acid to form a dioxane ring.

-

Chloromethylation : React with thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine.

Critical Analysis

-

Regiocontrol : Ensures functionalization at the 3-position.

-

Complexity : Multiple steps increase purification demands.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 60–75 | High | Moderate | Moderate (solvents) |

| Nucleophilic Substitution | 80–85 | High | High | Low (aqueous workup) |

| Multi-Component Reaction | 65–70 | Medium | Low | Low (solvent-free) |

| Protective-Group Route | 70–75 | High | Low | High (multiple steps) |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-diones.

Reduction: The chloroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic substitution: Formation of substituted pyrroles with various functional groups.

Oxidation: Formation of pyrrole-2,5-diones.

Reduction: Formation of 3-(hydroxyacetyl)-1-ethyl-1H-pyrrole.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone serves as an intermediate in synthesizing various pharmaceutical compounds. Its potential therapeutic properties include:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation.

- Antimicrobial Properties : Research has shown effectiveness against certain bacterial strains, suggesting potential use in antibiotic development.

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. It can undergo various reactions, including:

- Nucleophilic Substitution : The chloro group allows for the formation of new chemical bonds with nucleophiles, facilitating the synthesis of derivatives with altered biological activities.

Biological Studies

In biological research, this compound is explored for its interactions with enzymes and receptors:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme activity inhibition.

- Receptor Modulation : It may interact with specific receptor sites, influencing cellular signaling pathways.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial drug development | Targeted therapies against diseases |

| Organic Synthesis | Intermediate for complex heterocycles | Diverse chemical modifications |

| Biological Studies | Enzyme inhibitors and receptor ligands | Insights into cellular mechanisms |

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases, leading to programmed cell death.

Case Study 2: Antimicrobial Properties

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus. The study concluded that modifications to the chloroacetyl group enhanced its antibacterial activity, paving the way for new antibiotic formulations.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This compound can also interact with receptor sites, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects: Electron-Withdrawing Groups (e.g., 3,5-dichlorophenyl ): Enhance lipophilicity (XLogP3 = 4.7) and bioactivity, likely due to increased membrane permeability and target binding. Ethyl vs. Heterocyclic Cores: Pyrrolopyridine derivatives exhibit distinct electronic properties compared to simple pyrroles, influencing their reactivity in nucleophilic substitutions.

- Synthetic Pathways: Column Chromatography: Commonly used for purification of pyrrole ethanones (e.g., ). Multicomponent Reactions: highlights efficient synthesis of pyrrole derivatives using iodine catalysis, suggesting scalable methods for analogs.

Biological Activity

2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its chloroacetyl group and a pyrrole ring, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation, leading to the formation of more complex derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity. This mechanism is significant in the development of enzyme inhibitors for therapeutic applications.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrrole compounds, including this compound, can inhibit tumor growth. For instance, modifications of pyrrole structures have led to the discovery of potent Bcl-2/Bcl-xL inhibitors that induce apoptosis in cancer cells with low IC50 values (around 1–2 nM) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrrole derivatives are known to exhibit significant effects against various bacterial strains. For example, certain pyrrole-based compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus .

Acetylcholinesterase (AChE) Inhibition

In vitro assays have demonstrated that some pyrrole derivatives effectively inhibit AChE, an enzyme linked to neurodegenerative diseases like Alzheimer's. The most effective compounds showed inhibitory capacities comparable to established drugs such as Donepezil .

Case Studies and Research Findings

Q & A

Q. What synthetic routes are available for 2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via acylation of substituted pyrrole derivatives using 2-chloroacetyl chloride under controlled conditions. For example, in analogous syntheses, reactions are performed at 0°C in a biphasic system (e.g., dichloromethane and aqueous NaOH) to minimize side reactions. Optimization involves adjusting reaction time (typically 3–5 hours), stoichiometry, and temperature (e.g., 60°C for alkylation steps in acetone with K₂CO₃ as a base). Yields range from 44–78%, with impurities monitored via HPLC and removed via recrystallization or column chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm regiochemistry (e.g., chloroacetyl group position) and substitution patterns on the pyrrole ring. For example, a singlet at ~4.2 ppm (CH₂Cl) and pyrrole proton signals between 6.5–7.5 ppm are diagnostic .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) is achieved using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content are validated against theoretical values (±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. For example, the chloroacetyl group’s electron-withdrawing effect lowers the pyrrole ring’s electron density, directing substitution reactions. Computational data can be validated against experimental spectroscopic results (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in crystallographic data for structurally similar chloroethanone derivatives?

Methodological Answer:

- SHELX Refinement: Use SHELXL for high-resolution X-ray diffraction data to resolve disorder in the ethyl-pyrrole moiety. Twinning parameters (e.g., Hooft y) improve model accuracy .

- Comparative Analysis: Cross-reference with analogous structures (e.g., 2-chloro-1-(3,4-difluorophenyl)ethanone) to identify systematic errors in bond lengths or angles .

Q. How does this compound serve as a building block in structure-activity relationship (SAR) studies for bioactive molecules?

Methodological Answer: The chloroacetyl group acts as a reactive handle for nucleophilic substitution with amines or thiols. For example, in anticonvulsant drug analogs, alkylation of secondary amines with this compound introduces lipophilic moieties, enhancing blood-brain barrier permeability. SAR is evaluated via in vitro assays (e.g., IC₅₀ measurements) and molecular docking to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.